Rimuene
Overview
Description
Rimuene is a diterpene hydrocarbon that has been the subject of various chemical studies due to its unique structure and properties. It is primarily found in certain plant species and has been isolated for research purposes. The structure of this compound has been elucidated through various spectroscopic methods, confirming its constitution and stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rimuene involves several steps, starting from simpler organic compounds. One of the key synthetic routes includes the conversion of erythroxydiol-Y into this compound through a series of chemical reactions. This process involves the use of specific reagents and conditions to achieve the desired transformations .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is typically synthesized in research laboratories for experimental purposes. The methods used in industrial settings would likely involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rimuene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield more saturated hydrocarbons.
Scientific Research Applications
Rimuene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of diterpenes.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Mechanism of Action
The mechanism by which rimuene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Rimuene is structurally similar to other diterpenes such as:
- Isophyllocladene
- Thujone
- Hibaene
- Fenchone
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry and specific reactivity patterns. While it shares some common features with other diterpenes, the distinct arrangement of atoms in this compound gives it unique chemical and biological properties .
Properties
IUPAC Name |
(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWMJSLFJWAQP-WSTLGDPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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